N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide
Description
This compound features a 4H-1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with a sulfanyl-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety. A naphthalene-1-carboxamide group is attached via a methylene bridge at position 3 (Fig. 1). The sulfanyl bridge may enhance metabolic stability, while the naphthalene carboxamide could contribute to hydrophobic interactions .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN5O2S/c31-22-12-14-23(15-13-22)36-27(18-32-29(38)25-10-5-8-20-6-1-3-9-24(20)25)33-34-30(36)39-19-28(37)35-17-16-21-7-2-4-11-26(21)35/h1-15H,16-19H2,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSMBRARAATMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide involves multiple steps, starting with the preparation of the indole and triazole intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Intermediate: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The indole and triazole intermediates are then coupled with the naphthalene-1-carboxamide moiety through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of naphthalene carboxamides exhibit significant antimicrobial properties. For instance, studies on ring-substituted naphthalene-1-carboxanilides have shown promising results against Mycobacterium avium subsp. paratuberculosis, with some compounds demonstrating two-fold higher activity than standard antibiotics such as rifampicin and ciprofloxacin . This suggests that N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide could be further explored for its potential as an antimicrobial agent.
Cancer Treatment
Naphthalene carboxamide derivatives have been investigated for their role as inhibitors of protein kinases and histone deacetylases (HDACs), which are critical in cancer progression. The compound's structure allows it to interfere with abnormal kinase activity associated with various cancers, including breast and prostate cancer. Its dual inhibitory action on both protein kinases and HDACs positions it as a candidate for treating malignancies linked to these pathways .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant potential of such compounds could mitigate neuronal damage and support cognitive function .
Agricultural Applications
Fungicidal Properties
The compound has shown effectiveness as a fungicide against Rhizoctonia solani, a pathogen affecting various crops. Its mechanism involves disrupting the cell wall structure and damaging the cell membrane of the fungus, leading to its death. The compound demonstrated an inhibition rate of 87.64% at a low effective concentration (EC50) of 4.25 µg/mL, indicating its potential utility in agricultural settings to protect crops from fungal pathogens .
Material Science
Coordination Polymers
Naphthalene-based compounds have been utilized in the synthesis of coordination polymers due to their luminescent properties. These materials can be applied in photonic devices and sensors. The ability to modify the naphthalene structure allows for tuning the electronic properties of these materials for specific applications in optoelectronics .
Summary Table of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Higher efficacy than standard antibiotics |
| Cancer Treatment | Inhibits protein kinases and HDACs | |
| Neuroprotective Effects | Potential antioxidant effects | |
| Agricultural | Fungicidal Properties | 87.64% inhibition rate against R. solani |
| Material Science | Coordination Polymers | Luminescent properties for optoelectronic applications |
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties may bind to active sites or allosteric sites on proteins, modulating their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Triazole vs. Thiadiazole Derivatives
Pyrazole and Pyrimidoindole Analogues
- 2-[[3-(4-Methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide (): Utilizes a pyrimidoindole core, enhancing planar rigidity but omitting the triazole’s hydrogen-bonding sites .
Substituent Modifications
Fluorophenyl vs. Methoxyphenyl Groups
- N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide (): Replaces 4-fluorophenyl with 2,5-dimethoxyphenyl, increasing electron density and steric bulk. The methoxy groups may enhance solubility but reduce metabolic stability compared to fluorine .
Data Table: Structural and Functional Comparison
Biological Activity
Naphthalene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide represents a novel class of naphthalene derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
1. Chemical Structure and Properties
The structure of the compound includes a naphthalene core substituted with a carboxamide group and a triazole moiety, which may enhance its biological activity through various mechanisms. The presence of fluorine and sulfur groups also suggests potential interactions with biological targets.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of naphthalene derivatives. For instance, compounds similar to the one have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Table 1: Antibacterial Activity of Naphthalene Derivatives
| Compound | MIC (µmol/L) | Target Organism |
|---|---|---|
| Compound A | 26.0 | MRSA |
| Compound B | 15.2 | Mycobacterium kansasii |
| Compound C | 51.9 | Mycobacterium marinum |
The compound's effectiveness is often linked to its lipophilicity and electronic properties, which influence membrane permeability and binding interactions with bacterial targets .
3. Anti-inflammatory Properties
Naphthalene derivatives have also been studied for their anti-inflammatory effects. In vitro assays indicate that certain derivatives can inhibit neutrophil activation and cytokine production, which are critical in inflammatory responses.
Case Study: Neutrophil Activation Inhibition
In a study involving synthetic naphthalene derivatives, several compounds exhibited significant inhibition of neutrophil activation stimulated by inflammatory agents. The mechanism appears to involve modulation of signaling pathways associated with inflammation .
4. Anticancer Activity
The anticancer potential of naphthalene derivatives has been explored in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 18.0 | Cell cycle arrest |
| HeLa (cervical cancer) | 15.0 | Inhibition of proliferation |
The anticancer effects are attributed to the compound's ability to interfere with critical cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation .
5. Conclusion
This compound exhibits significant antibacterial, anti-inflammatory, and anticancer activities. Further research is warranted to elucidate its mechanisms of action fully and to explore its therapeutic potential in clinical settings.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including condensation, sulfanyl group introduction, and carboxamide formation. Key steps include:
- Condensation of intermediates : Use 4-fluoroaniline derivatives to form the triazole core via cyclization (analogous to methods in triazole-based carboxamide synthesis) .
- Sulfanyl group coupling : Employ thiol-ether formation using 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl sulfanyl precursors under inert conditions to avoid oxidation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures improve purity (>95%) .
Critical Parameters :
- Temperature control during cyclization (70–80°C).
- Use of anhydrous solvents (e.g., DMF) for sulfanyl coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
